molecular formula C14H16N2O3 B407713 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 353495-08-6

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B407713
CAS No.: 353495-08-6
M. Wt: 260.29g/mol
InChI Key: VPTOAOMPJPXYGI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound offered for research and development purposes. This molecule is of significant interest in medicinal chemistry, particularly as a building block for the synthesis of novel bioactive molecules. Its structure incorporates two privileged pharmacophores: a 3,5-dimethylpyrazole ring and a 2-methoxyphenoxy (o-methoxyphenoxy) group, linked by a ketone functionality. The 3,5-dimethylpyrazole moiety is a well-established scaffold in drug discovery. Pyrazole-based compounds have demonstrated a wide range of biological activities, with substantial research highlighting their potential as potent anticancer agents . Recent studies have shown that derivatives bearing the 3,5-dimethylpyrazole group can exhibit significant cytotoxic effects against various cancer cell lines, including colon cancer and lung adenocarcinoma . The structural framework of this compound makes it a valuable precursor for generating new chemical entities aimed at oncology research. Furthermore, the 2-methoxyphenoxy ether group can influence the compound's physicochemical properties, such as lipophilicity, and may contribute to specific target binding. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly by modifying the oxime ether derivatives to investigate effects on potency and selectivity . This compound is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-8-11(2)16(15-10)14(17)9-19-13-7-5-4-6-12(13)18-3/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTOAOMPJPXYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with dimethyl groups and a methoxyphenol moiety, which contributes to its biochemical interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3O3C_{13}H_{15}N_3O_3 with a molecular weight of approximately 253.28 g/mol. The structure includes a pyrazole ring, which is known for its pharmacological properties, and a methoxyphenyl group that enhances its lipophilicity and biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies using the MTT assay revealed that it has an IC50 value comparable to established chemotherapeutics.
  • Antimicrobial Properties : Preliminary studies indicate that the compound possesses antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, influencing processes such as oxidative stress responses.

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : It has been reported to interact with catecholase enzymes, facilitating the oxidation of catechols to quinones, which are crucial in various biochemical pathways.
  • Cell Signaling Modulation : This compound influences cell signaling pathways that regulate gene expression linked to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant cytotoxicity against cancer cells
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionInteracts with catecholase enzymes

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of the compound against liver and lung carcinoma cell lines, it was found that the compound exhibited potent activity with IC50 values of 5.35 μM for liver cancer and 8.74 μM for lung cancer cells. These results were compared favorably against Cisplatin, a standard chemotherapeutic agent .

Table 2: Comparative Cytotoxicity Data

Compound NameIC50 (μM) Liver CancerIC50 (μM) Lung Cancer
This compound5.358.74
Cisplatin3.786.39

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound belongs to the broader class of 2-amino-4,6-diarylpyridine-3-carbonitriles. Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Positions 4 and 6) Key Properties
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile (Target) 4-ClPh, 4-MeOPh λabs: 350–370 nm; fluorescence in blue-green region
2-Amino-4,6-bis(4-methylthiophenyl)pyridine-3-carbonitrile (S6) 4-SCH₃Ph (both positions) Enhanced extinction coefficient (ε) and fluorescence intensity
2-Amino-4-(4-cyanophenyl)-6-(4-methylthiophenyl)pyridine-3-carbonitrile (S3) 4-CNPh, 4-SCH₃Ph Red-shifted emission (Δλ ~20 nm) with reduced fluorescence intensity
2-Amino-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile 3-ClPh, 4-MeOPh Discontinued due to stability issues; MW: 335.8 g/mol
2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile 2-ClPh, naphthyl Crystal structure: dihedral angles 49.2° (naphthyl), 58.2° (ClPh)

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -SCH₃) improve fluorescence intensity and ε by stabilizing excited states .
  • Electron-withdrawing groups (e.g., -CN, -Cl) reduce fluorescence but enable red-shifted emissions, useful for visible-light photopolymerization .
  • Bulkier substituents (e.g., naphthyl in ) introduce steric hindrance, altering crystal packing and photophysical behavior.

Key Observations :

  • Chlorophenyl groups enhance cytotoxicity and binding to biomacromolecules (e.g., A1 vs. A2: Δ binding energy = 0.5 kcal/mol) .
  • Methoxyphenyl groups may reduce toxicity but improve solubility, as seen in photopolymerization applications .

Key Observations :

  • Methylthio (-SCH₃) groups (S4–S6) outperform methoxy (-OCH₃) derivatives due to higher ε and radical generation efficiency .
  • The target compound requires higher illumination power for curing, limiting its utility in high-speed 3D printing .

Preparation Methods

Nucleophilic Substitution via Bromo Ketone Intermediate

The most direct route involves reacting 3,5-dimethylpyrazole with 2-bromo-1-(2-methoxyphenoxy)ethanone, a bromo ketone intermediate. This method parallels the synthesis of structurally related pyrazole derivatives, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone.

Step 1: Synthesis of 2-Bromo-1-(2-methoxyphenoxy)ethanone
2-Methoxyphenol reacts with bromoacetyl bromide in acetonitrile under basic conditions (e.g., K₂CO₃) to form the bromo ketone:

2-Methoxyphenol+BrCH2COBrK2CO3,CH3CNBrCH2CO-O-C6H32OCH3+HBr\text{2-Methoxyphenol} + \text{BrCH}2\text{COBr} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{BrCH}2\text{CO-O-C}6\text{H}3-2-\text{OCH}3 + \text{HBr}

The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks bromoacetyl bromide. Anhydrous conditions and controlled temperatures (reflux at 85°C) optimize yield.

Step 2: Coupling with 3,5-Dimethylpyrazole
The bromo ketone undergoes nucleophilic substitution with 3,5-dimethylpyrazole in acetonitrile, catalyzed by K₂CO₃:

BrCH2CO-O-C6H32OCH3+C5H7N2K2CO3,ΔTarget Compound+KBr\text{BrCH}2\text{CO-O-C}6\text{H}3-2-\text{OCH}3 + \text{C}5\text{H}7\text{N}2 \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{Target Compound} + \text{KBr}

Reaction monitoring via TLC ensures completion, typically within 5–6 hours. The crude product is purified by recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Alternative Route: Claisen-Schmidt Condensation

While less common for this target, Claisen-Schmidt condensation offers a potential pathway. A chalcone intermediate forms via base-catalyzed condensation between 3,5-dimethylpyrazole-containing ketones and 2-methoxybenzaldehyde, followed by cyclization. However, this method introduces complexity due to competing side reactions and lower yields compared to nucleophilic substitution.

Reaction Mechanism and Kinetic Considerations

Nucleophilic Substitution Dynamics

The substitution at the α-carbon of the bromo ketone proceeds via an Sₙ2 mechanism. The pyrazole’s nitrogen acts as a nucleophile, displacing bromide with inversion of configuration. Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing the transition state. Kinetic studies on analogous systems reveal pseudo-first-order dependence on both the bromo ketone and pyrazole.

Base Catalysis and Solvent Effects

Potassium carbonate serves dual roles: deprotonating the pyrazole to increase nucleophilicity and scavenging HBr to shift equilibrium. Solvent choice critically impacts reaction rate:

  • Acetonitrile : High dielectric constant accelerates ion pair separation.

  • DMF : Increases solubility but may promote side reactions at elevated temperatures.

Optimization of Synthetic Conditions

Temperature and Time

Optimal yields (78–85%) are achieved at reflux temperatures (80–85°C) over 5–6 hours. Prolonged heating beyond 8 hours degrades the product, as evidenced by HPLC analysis of byproducts.

Stoichiometry and Reagent Purity

A 1:1 molar ratio of bromo ketone to pyrazole minimizes dimerization. Excess pyrazole (1.2 equiv) marginally improves yields but complicates purification. Anhydrous reagents prevent hydrolysis of the bromo ketone, which generates undesired carboxylic acids.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorptions confirm functional groups:

  • C=O stretch : 1,679–1,691 cm⁻¹ (ketone).

  • C-O-C stretch : 1,220–1,250 cm⁻¹ (ether).

  • N-H stretch : Absent, confirming N-alkylation of pyrazole.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 2.21 (s, 3H, CH₃-pyrazole-C3)

  • δ 2.35 (s, 3H, CH₃-pyrazole-C5)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 5.45 (s, 2H, CH₂-CO)

  • δ 6.85–7.25 (m, 4H, aromatic protons).

¹³C NMR (100 MHz, CDCl₃):

  • δ 195.4 (C=O)

  • δ 148.2 (pyrazole-C3)

  • δ 140.7 (pyrazole-C5)

  • δ 55.1 (OCH₃).

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Occurs at high concentrations. Mitigated by slow addition of reagents and dilute conditions.

  • Oxidation : The phenoxy group is susceptible to oxidation. Conducting reactions under nitrogen atmosphere preserves integrity.

Purification Difficulties

Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively separates the target compound from unreacted pyrazole and bromo ketone. Recrystallization from ethanol yields crystals suitable for X-ray diffraction.

Comparative Analysis of Methods

Method Yield Purity Complexity
Nucleophilic Substitution78–85%>95%Moderate
Claisen-Schmidt50–60%85–90%High

Nucleophilic substitution outperforms Claisen-Schmidt in yield and simplicity, making it the method of choice for industrial-scale synthesis .

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